7-isobutyl-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-methyl-7-(2-methylpropyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O3/c1-11(2)10-24-15-16(20-18(24)25-14(5)12(3)13(4)21-25)22(6)19(27)23(17(15)26)8-9-28-7/h11H,8-10H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHNREUIMKZZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-isobutyl-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Molecular Formula
- Chemical formula : C₁₄H₁₈N₄O₂
- Molecular weight : 286.32 g/mol
Structural Features
The compound features a purine core with several substituents that may influence its biological activity. The presence of an isobutyl group and a methoxyethyl group suggests potential lipophilicity, which can enhance membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in nucleotide metabolism, which are crucial for cellular proliferation.
- Modulation of Signal Transduction Pathways : It may affect pathways related to cell survival and apoptosis, indicating potential anti-cancer properties.
Efficacy Against Pathogens
Research indicates that derivatives of purine compounds exhibit significant activity against various pathogens:
- Antimicrobial Activity : Studies have demonstrated that similar compounds display inhibitory effects against bacterial strains and fungi.
- Antiparasitic Activity : Some purine derivatives have shown promise in inhibiting the growth of parasitic organisms such as Leishmania spp. and nematodes.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Leishmania donovani : A related compound demonstrated modest activity against intracellular amastigotes with high selectivity for Leishmania NMT over human NMTs .
- Nematode Inhibition : Research on 1-methyl-1H-pyrazole derivatives revealed potent inhibition of Haemonchus contortus, a parasitic nematode, indicating the potential for this class of compounds in treating parasitic infections .
Table 1: Biological Activity Summary
| Biological Target | Activity Type | Reference |
|---|---|---|
| Leishmania donovani | Inhibition | |
| Parasitic nematodes | Inhibition | |
| Bacterial strains | Antimicrobial | Not specified |
Table 2: Structure-Activity Relationship (SAR)
| Compound | Modification Type | Observed Activity |
|---|---|---|
| 7-Isobutyl derivative | Isobutyl substitution | Enhanced potency |
| Methoxyethyl modification | Increased lipophilicity | Improved bioavailability |
Research Findings
Recent findings suggest that modifications on the purine scaffold can significantly alter the biological activity of these compounds. For instance, the introduction of various alkyl groups has been linked to enhanced potency against specific targets, while maintaining selectivity towards non-target human enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s functional groups place it within two families: purine diones and pyrazole-containing derivatives . Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
*logP values are estimated based on substituent contributions.
Key Findings:
Lipophilicity: The target compound’s isobutyl and trimethylpyrazole groups increase lipophilicity compared to polar pyrazole derivatives (e.g., 5-amino-3-hydroxy analogs in ) . This may enhance blood-brain barrier penetration, making it suitable for CNS applications.
Steric Effects : The 3,4,5-trimethylpyrazole group introduces significant steric bulk, which could hinder binding to flat active sites (e.g., ATP-binding pockets) but improve selectivity for less-conserved targets.
Synthetic Complexity : The multi-step synthesis (inferred from ) involves coupling pyrazole precursors with purine cores under basic conditions, contrasting with simpler purines like theophylline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
